molecular formula C23H17BrN4 B5420972 N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine

N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine

Cat. No.: B5420972
M. Wt: 429.3 g/mol
InChI Key: IJYBZIUXKUAZCE-XYGWBWBKSA-N
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Description

N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a diphenylpyrimidinyl group

Properties

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4/c24-20-13-11-17(12-14-20)16-25-28-23-26-21(18-7-3-1-4-8-18)15-22(27-23)19-9-5-2-6-10-19/h1-16H,(H,26,27,28)/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYBZIUXKUAZCE-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine typically involves the condensation of 4-bromobenzaldehyde with 4,6-diphenylpyrimidin-2-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.

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